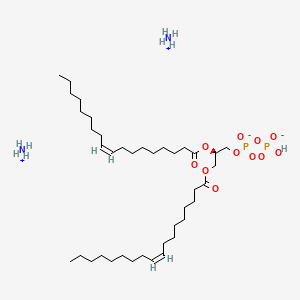
Sal de amonio de pirofosfato de dioleoilglicerol
Descripción general
Descripción
Dioleoylglycerol pyrophosphate (DGPP) is an anionic phospholipid that has been found in plants, Saccharomyces cerevisiae, and Escherichia coli . It is involved in a novel signaling pathway and suggests a potential role for this compound in triggering homeostatic cellular responses .
Synthesis Analysis
DGPP is synthesized by the phosphorylation action of phosphatidic acid (PA) kinase on phosphatidic acid, a signaling lipid with multifunctional properties .Molecular Structure Analysis
The empirical formula of DGPP is C39H80N2O11P2 . Its molecular weight is 815.01 .Chemical Reactions Analysis
DGPP can interact electrostatically via the electrostatic-hydrogen bond switch mechanism . The formation of DGPP from PA alters the physicochemical properties as well as the structural dynamics of the membrane .Physical And Chemical Properties Analysis
DGPP is a powder form substance . It is hygroscopic and not light sensitive . It is stable for 1 year and should be stored at -20°C .Aplicaciones Científicas De Investigación
Ruta de Señalización
18:1 DGPP está involucrado en una nueva ruta de señalización . Se ha encontrado en plantas, Saccharomyces cerevisiae y Escherichia coli, lo que sugiere un posible papel para este compuesto en el desencadenamiento de respuestas celulares homeostáticas .
Factor Activador de Macrófagos
18:1 DGPP se ha asociado con el factor activador de macrófagos . Esto sugiere que podría desempeñar un papel en las respuestas inmunitarias, particularmente las que involucran macrófagos.
Ensayos Bioquímicos
18:1 DGPP puede usarse en ensayos bioquímicos para estudiar sus efectos sobre la función del receptor potencial transitorio 1 (TRPV1) . Esto podría ser particularmente útil en la investigación neurológica, ya que TRPV1 es un miembro de la familia de canales iónicos de receptores potenciales transitorios, que están involucrados en la percepción sensorial.
Estudios de Unión a Liposomas
18:1 DGPP también se puede usar en estudios de unión a liposomas . Los liposomas son vesículas esféricas que se pueden usar para administrar fármacos y otras sustancias a las células. Por lo tanto, comprender cómo interactúa 18:1 DGPP con los liposomas podría tener implicaciones para la administración de fármacos.
Ensayos de Fosfatasa
18:1 DGPP de cadena larga se usa como estándar para cromatografía en capa fina (TLC), cromatografía líquida de alto rendimiento (HPLC) y para ensayos de fosfatasa de DGPP . Estos ensayos se utilizan para medir la actividad de las fosfatasas, enzimas que eliminan un grupo fosfato de una molécula.
Estudios de Captación Celular
DGPP de cadena corta (DiC8) es captado por células de mamíferos y por levadura . Esto hace que 18:1 DGPP sea útil para estudiar los mecanismos de captación de lípidos en estas células.
Mecanismo De Acción
Target of Action
Dioleoylglycerol pyrophosphate (DGPP) is a bioactive lipid that primarily targets Transient Receptor Potential 1 (TRPV1) . TRPV1 is a non-selective cation channel that is highly expressed in sensory neurons and plays a crucial role in pain perception .
Mode of Action
DGPP interacts with TRPV1, potentially modulating its function . .
Biochemical Pathways
DGPP is involved in a novel signaling pathway that has been found in plants, Saccharomyces cerevisiae, and Escherichia coli . It carries two phosphate groups in its headgroup
Pharmacokinetics
It is known that short chain dgpp (dic8) is taken up by mammalian cells and yeast . Long chain DGPP (DiC18:1) is added to cells with a detergent solution .
Result of Action
It is suggested that dgpp plays a potential role in triggering homeostatic cellular responses .
Action Environment
The action, efficacy, and stability of DGPP can be influenced by various environmental factors. For instance, DGPP is light sensitive and hygroscopic . Therefore, it should be stored in a dry and dark environment at -20°C . Furthermore, the uptake of long chain DGPP by yeast cells may be influenced by the presence of detergents .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Dioleoylglycerol pyrophosphate ammonium salt is known to interact with various enzymes, proteins, and other biomolecules. It is involved in a novel signaling pathway and has been found to play a role in triggering homeostatic cellular responses . It may also be used in biochemical assays to study its effects on transient receptor potential 1 (TRPV1) function .
Cellular Effects
Dioleoylglycerol pyrophosphate ammonium salt has been found to have effects on various types of cells and cellular processes. It is capable of stimulating stress-related responses in plants . It may also play a role in abscisic acid (ABA) signaling .
Molecular Mechanism
The molecular mechanism of action of Dioleoylglycerol pyrophosphate ammonium salt involves its role as a second messenger in signaling pathways . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
diazanium;[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H74O11P2.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)47-35-37(36-48-52(45,46)50-51(42,43)44)49-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h17-20,37H,3-16,21-36H2,1-2H3,(H,45,46)(H2,42,43,44);2*1H3/b19-17-,20-18-;;/t37-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWIEYLZDXPRIY-AXQFFRRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OP(=O)(O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OP(=O)(O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H80N2O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1039688 | |
| Record name | Dioleoylglycerol pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1039688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
815.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
474943-14-1 | |
| Record name | Dioleoylglycerol pyrophosphate ammonium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474943141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioleoylglycerol pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1039688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIAMMONIUM 1,2-DIOLEOYL-SN-GLYCEROPYROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSK5Q66IWS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



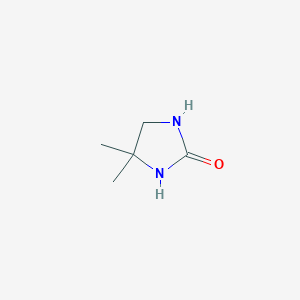

![n-[2-(4-Acetylphenyl)ethyl]acetamide](/img/structure/B1604567.png)




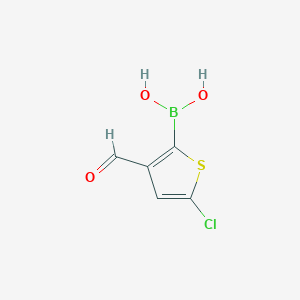
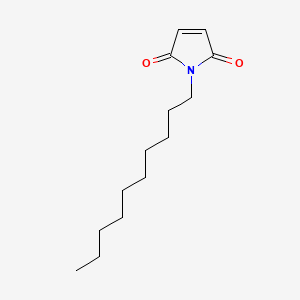
![Propane, 2,2'-[methylenebis(oxy)]bis-](/img/structure/B1604579.png)


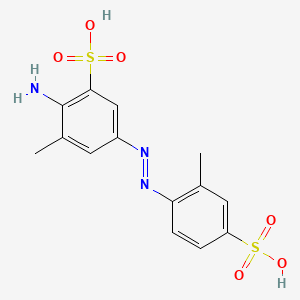
mercury](/img/structure/B1604585.png)